1,1,1-trifluoro-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol
Description
1,1,1-Trifluoro-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol is a fluorinated amino alcohol derivative with a benzimidazole core. Its structure combines a trifluoromethyl group at the C1 position of the propan-2-ol chain and a 2-methyl-substituted benzodiazole moiety at C2. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the benzimidazole moiety facilitates interactions with kinase ATP-binding pockets .
Properties
IUPAC Name |
1,1,1-trifluoro-3-(2-methylbenzimidazol-1-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O/c1-7-15-8-4-2-3-5-9(8)16(7)6-10(17)11(12,13)14/h2-5,10,17H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWPZUODOSEPJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 2-Mercaptobenzimidazole
A critical precursor, 2-bromo-1H-benzimidazole, is synthesized by brominating 2-mercaptobenzimidazole with HBr and glacial acetic acid. Ellingboe et al. reported a 53% yield after recrystallization from acetone. Key data:
Methylation at Position 2
Methylation of the benzimidazole core is achieved using methyl iodide or dimethyl sulfate under basic conditions. For instance, treatment with CH₃I in DMF at 60°C for 12 h affords 2-methyl-1H-benzimidazole in ~70% yield.
Trifluoromethylation Strategies
Introducing the -CF₃ group requires precision due to its electron-withdrawing nature and stability challenges.
Radical Trifluoromethylation
A photoredox-catalyzed method using CF₃Br and fac-Ir(ppy)₃ enables trifluoromethylation of enol ethers (Table 1):
| Substrate | Catalyst Loading | Time (h) | Yield (%) |
|---|---|---|---|
| O-Silyl enol ether | 0.5 mol% | 7–36 | 60–85 |
Mechanism : CF₃Br undergoes homolytic cleavage under blue light (460 nm), generating CF₃ radicals that attack enol ethers to form α-CF₃ ketones.
Nucleophilic Trifluoromethylation
Using Ruppert–Prakash reagent (TMSCF₃) in polar aprotic solvents (e.g., DMF) with CsF as a catalyst introduces -CF₃ to carbonyl intermediates. This method is less common due to side reactions but offers ~50% yields for tertiary alcohols.
Coupling Benzodiazole and Trifluoropropyl Moieties
Alkylation of 2-Methylbenzimidazole
Reacting 2-methylbenzimidazole with 3-bromo-1,1,1-trifluoropropan-2-ol in the presence of K₂CO₃ in DMF at 80°C achieves N-alkylation (Figure 1):
$$ \text{2-Methylbenzimidazole} + \text{BrCF}3\text{CH(OH)CH}3 \rightarrow \text{Compound X} $$
Mitsunobu Reaction
The Mitsunobu reaction couples 2-methylbenzimidazole with 1,1,1-trifluoropropan-2-ol using DIAD and PPh₃. This method avoids racemization but requires anhydrous conditions:
Challenges and Optimization
- Regioselectivity : N1 vs. N3 alkylation of benzimidazole is controlled by steric effects; bulky electrophiles favor N1.
- CF₃ Stability : Radical pathways (e.g., Ir catalysis) minimize decomposition compared to ionic methods.
- Purification : Silica gel chromatography with CHCl₃/MeOH (9:1) effectively isolates Compound X .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of trifluoromethylated compounds.
Biology: It serves as a probe in biological studies to understand the role of trifluoromethyl groups in biological systems.
Industry: It is used in the production of agrochemicals and materials with improved properties such as resistance to degradation and enhanced performance.
Mechanism of Action
The mechanism by which 1,1,1-trifluoro-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to biological targets, leading to improved efficacy and selectivity. The benzodiazole moiety plays a crucial role in the compound's ability to modulate biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1,1,1-trifluoro-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol with structurally and functionally related compounds:
Key Structural and Functional Insights:
Role of Halogenation: The tetrabromo substitution in rac-6 significantly enhances binding affinity to CK2 and PIM-1 kinases compared to the 2-methyl derivative, as bromine atoms increase hydrophobic interactions with kinase pockets . The trifluoromethyl group in 1,1,1-trifluoro-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol improves metabolic stability over amino or methyl analogs, making it more suitable for in vivo applications .
Impact of Hydroxyl Position :
- Propan-2-ol derivatives (e.g., rac-6) show superior kinase inhibition compared to propan-1-ol analogs (e.g., 3-[6-(trifluoromethyl)-benzimidazol-2-yl]propan-1-ol), likely due to better stereochemical alignment with kinase active sites .
Substituent Effects on Apoptosis: Compounds with halogenated benzimidazoles (e.g., rac-6) exhibit stronger proapoptotic activity in leukemia cells (CCRF-CEM) than non-halogenated derivatives, correlating with enhanced CK2/PIM-1 inhibition .
Biological Activity
1,1,1-Trifluoro-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol (CAS No. 1497015-07-2) is a compound of interest due to its unique trifluoromethyl group and benzodiazole moiety, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1,1,1-trifluoro-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol is C11H12F3N2O. Its structure includes a trifluoromethyl group that enhances lipophilicity and potentially alters biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 242.22 g/mol |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
| Storage Conditions | Store at -20 °C |
Antioxidant Properties
Research indicates that compounds containing benzodiazole derivatives exhibit significant antioxidant activity. The presence of the trifluoromethyl group may enhance this effect by stabilizing radical intermediates. A study demonstrated that similar benzodiazole compounds can scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases.
Neuroprotective Effects
The compound's neuroprotective properties have been explored in various studies. For instance, related trifluoromethyl ketones have shown protective effects against apoptosis in cerebellar granule neurons under low potassium conditions . This suggests that 1,1,1-trifluoro-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol may similarly protect neuronal cells from damage.
Antimicrobial Activity
Benzodiazole derivatives are known for their antimicrobial properties. Preliminary studies on related compounds indicate that they exhibit inhibitory effects against various bacterial strains. The structural characteristics of 1,1,1-trifluoro-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol may confer similar antimicrobial efficacy.
The exact mechanisms through which 1,1,1-trifluoro-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol exerts its biological effects are still under investigation. However, potential mechanisms include:
- Radical Scavenging : The compound may neutralize reactive oxygen species (ROS), thereby reducing oxidative stress.
- Cell Signaling Modulation : It may influence signaling pathways involved in cell survival and apoptosis.
Antioxidant Activity Assessment
A comparative study was conducted to evaluate the antioxidant capacity of various benzodiazole derivatives using DPPH and ABTS assays. Compounds similar to 1,1,1-trifluoro-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol demonstrated significant radical scavenging activity . This reinforces the hypothesis that this compound could serve as an effective antioxidant agent.
Q & A
Q. What are the optimal synthetic routes for 1,1,1-trifluoro-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol, and how can reaction conditions be optimized?
Methodological Answer:
- Key Steps :
- Benzodiazole Core Formation : Use 2-methylbenzimidazole as a starting material. Substitution at the 1-position is achieved via alkylation with a trifluoropropanol derivative under basic conditions (e.g., K₂CO₃ in DMF) .
- Trifluoromethyl Integration : Introduce the trifluoromethyl group via nucleophilic substitution or transition-metal-catalyzed coupling. For example, react 2-methylbenzimidazole with 1,1,1-trifluoro-3-bromopropan-2-ol in anhydrous THF at 60°C .
- Optimization Strategies :
- Monitor reaction progress via TLC or HPLC to minimize byproducts.
- Adjust solvent polarity (e.g., switch from THF to DMSO) to enhance solubility of intermediates .
- Use microwave-assisted synthesis to reduce reaction time and improve yield .
Q. What spectroscopic and crystallographic methods are most reliable for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- X-ray Crystallography :
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
Methodological Answer:
- Hypothesis Testing :
- Dose-Response Analysis : Perform MTT assays across a concentration gradient (0.1–100 µM) to distinguish between therapeutic and cytotoxic thresholds .
- Receptor Profiling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with microbial enzymes (e.g., CYP51) versus human kinases .
- Data Reconciliation :
Q. What strategies are effective for experimental phasing in crystallography when heavy atoms are absent?
Methodological Answer:
- SHELX-Based Approaches :
- Complementary Methods :
- Molecular Replacement : Use homologous benzodiazole structures (e.g., PDB ID 4XYZ) as search models .
- Anomalous Scattering : If trace metals are present (e.g., from synthesis), collect data at multiple wavelengths (SAD/MAD) .
Critical Analysis of Contradictory Evidence
- Synthesis Routes : and describe conflicting alkylation conditions (THF vs. DMF). Resolve by testing both solvents with Design of Experiments (DoE) to identify yield-pH dependencies.
- Biological Activity : reports antifungal activity, while notes cytotoxicity. Use selectivity index (SI = IC₅₀[host]/IC₅₀[pathogen]) to quantify therapeutic windows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
